Ganoderic Acid Lm2

概要

説明

準備方法

Synthetic Routes and Reaction Conditions: Ganoderic Acid Lm2 is typically synthesized through the mevalonate pathway, which involves the condensation of acetyl-coenzyme A to form 3-hydroxy-3-methylglutaryl-CoA. This intermediate is then reduced to mevalonate, which undergoes several enzymatic transformations to produce isopentenyl-diphosphate and dimethylallyl diphosphate. These intermediates further condense to form triterpenes, including ganoderic acids .

Industrial Production Methods: Industrial production of this compound involves the cultivation of Ganoderma lucidum under controlled conditions. Various bioengineering techniques, including the use of specific growth media and nutrient substrates, are employed to enhance the yield of ganoderic acids. Additionally, genetic and environmental factors are manipulated to optimize production .

化学反応の分析

Metabolic Reactions

Phase I Metabolism (Functionalization):

-

Reduction : Ketone groups at C-3, C-11, and C-15 may undergo reduction to secondary alcohols, as observed in ganoderic acid A metabolites .

-

Hydroxylation : Further oxidation at C-20 or C-28 positions, mediated by hepatic enzymes .

Phase II Metabolism (Conjugation):

-

Glucuronidation : Hydroxyl groups (e.g., C-7β) conjugate with glucuronic acid, enhancing water solubility.

-

Sulfation : Sulfotransferases catalyze sulfate conjugation at hydroxyl groups, notably at C-7 or C-15 .

Biological Interaction and Reactivity

This compound exhibits non-covalent interactions with biological targets:

-

Hydrogen bonding : Key residues (e.g., Leu 718, Asp 800 in Nrf2) stabilize binding via hydroxyl and carboxyl groups .

-

Lipophilic interactions : The lanostane skeleton interacts with hydrophobic pockets in proteins, enhancing affinity .

Table: Key Interactions with Nrf2 Signaling Pathway

| Interaction Type | Residues Involved | Bond Length (Å) | Energy Contribution (kcal/mol) |

|---|---|---|---|

| Hydrogen bond | Asp 800 | 2.23 | −1.1 |

| Hydrophobic | Leu 718 | N/A | −1.83 |

| Electrostatic | Cys 797 | 3.61 | −0.72 |

Stability and Degradation

科学的研究の応用

Ganoderic Acid Lm2 is characterized by its complex chemical structure, which contributes to its various biological activities. It belongs to a broader class of compounds known as ganoderic acids, which are primarily responsible for the medicinal properties associated with Ganoderma lucidum. The compound has been shown to exhibit anti-cancer, anti-inflammatory, hepatoprotective, and immunomodulatory effects.

Table 1: Key Biological Activities of this compound

Case Studies

Several studies have documented the therapeutic potential of this compound:

- Breast Cancer Research : A study demonstrated that this compound effectively suppressed the growth and invasive behavior of MDA-MB-231 breast cancer cells through downregulation of cyclin-dependent kinase 4 .

- Liver Cancer Treatment : Research indicated that this compound significantly inhibited the growth of human hepatoma cell lines (BEL7402), with a nearly 70% reduction in cell viability at certain concentrations .

- Prostate Cancer : In vitro studies have shown that this compound can inhibit the activity of 5α-reductase and block androgen receptor binding, suggesting its utility in treating prostate cancer .

作用機序

Ganoderic Acid Lm2 is part of a larger family of ganoderic acids, which includes compounds such as Ganoderic Acid A, Ganoderic Acid B, and Ganoderic Acid C. While these compounds share a common triterpenoid structure, they differ in their specific functional groups and biological activities .

類似化合物との比較

Ganoderic Acid A: Known for its anti-cancer and anti-inflammatory properties.

Ganoderic Acid B: Exhibits strong antioxidant activity and potential neuroprotective effects.

Ganoderic Acid C: Studied for its hepatoprotective and anti-fibrotic properties.

Uniqueness of Ganoderic Acid Lm2: this compound is unique due to its specific molecular structure, which allows it to interact with distinct molecular targets and pathways. This uniqueness contributes to its diverse pharmacological activities and potential therapeutic applications .

生物活性

Ganoderic Acid LM2 is a natural triterpenoid derived from the medicinal fungus Ganoderma lucidum, commonly known as Reishi mushroom. This compound has garnered attention for its diverse biological activities, particularly in immunomodulation and anticancer effects. The molecular formula of this compound is with a molecular weight of 514.66 g/mol.

Immunomodulatory Effects

This compound has been shown to enhance the proliferation of Concanavalin A (ConA)-induced splenocytes in vitro, indicating its potential as an immunomodulator. This activity suggests that it may play a role in boosting immune responses, which is critical for therapeutic applications in immunocompromised conditions .

Anticancer Properties

Research indicates that this compound possesses significant anticancer properties. It has been investigated for its effects on various cancer cell lines, including:

- HeLa Cells : Exhibited apoptotic activity, contributing to the inhibition of cell proliferation.

- MCF-7 Breast Cancer Cells : Demonstrated efficacy in inducing cell cycle arrest and apoptosis by downregulating key proteins involved in cell cycle progression, such as CDK2 and cyclin D1 .

The biological activity of this compound can be attributed to several mechanisms:

- Cell Cycle Regulation : It induces G1 phase arrest in cancer cells, which prevents further progression through the cell cycle.

- Apoptosis Induction : The compound triggers apoptotic pathways that lead to programmed cell death in neoplastic cells .

- Inhibition of Key Enzymes : Similar triterpenoids have been shown to inhibit enzymes like 5α-reductase, which is involved in androgen metabolism, thus potentially aiding in the treatment of prostate cancer .

Neuroprotective Effects

This compound and related triterpenoids have shown potential as neuraminidase inhibitors, which could be beneficial against viral infections such as influenza. Studies indicate that these compounds interact with neuraminidase enzymes critical for viral replication .

Table 1: Summary of Biological Activities of this compound

Case Study: Antitumor Activity

In a study examining the effects of this compound on tumor growth, researchers found that treatment with the compound resulted in a significant reduction in tumor volume in animal models. The study highlighted the compound's ability to modulate signaling pathways associated with tumor growth and survival, particularly through the PI3K/Akt/mTOR pathway .

Case Study: Hepatoprotective Effects

Another investigation demonstrated that derivatives of Ganoderic Acid, including LM2, provided protective effects against liver injury induced by toxins. This was attributed to the regulation of metabolic pathways involved in detoxification processes, showcasing its potential for liver protection .

特性

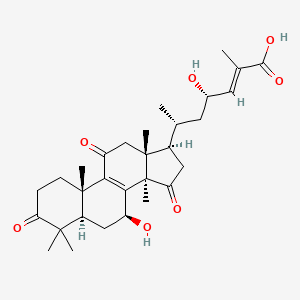

IUPAC Name |

(E,4S,6R)-4-hydroxy-6-[(5R,7S,10S,13R,14R,17R)-7-hydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H42O7/c1-15(10-17(31)11-16(2)26(36)37)18-12-23(35)30(7)25-19(32)13-21-27(3,4)22(34)8-9-28(21,5)24(25)20(33)14-29(18,30)6/h11,15,17-19,21,31-32H,8-10,12-14H2,1-7H3,(H,36,37)/b16-11+/t15-,17+,18-,19+,21+,28+,29-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVIVANDTNNUXRH-LEWHDHFNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(C=C(C)C(=O)O)O)C1CC(=O)C2(C1(CC(=O)C3=C2C(CC4C3(CCC(=O)C4(C)C)C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C[C@@H](/C=C(\C)/C(=O)O)O)[C@H]1CC(=O)[C@@]2([C@@]1(CC(=O)C3=C2[C@H](C[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H42O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

514.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。